MFCD06642218
Description
Based on analogous compounds with similar MDL identifiers (e.g., boronic acids or halogenated aromatic derivatives), it is inferred to belong to a class of organoboron or halogen-substituted aromatic compounds. Such compounds are frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) or as intermediates in pharmaceutical and agrochemical synthesis .
Key inferred properties (derived from structurally similar compounds in and ):
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-ethylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-2-15-5-3-4-6-18(15)22-13-19(25)24-20-23-12-17(26-20)11-14-7-9-16(21)10-8-14/h3-10,12,22H,2,11,13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXACXZEVYGYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD06642218” involves a series of chemical reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often involves rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD06642218” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
“MFCD06642218” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of “MFCD06642218” involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD06642218 with three structurally and functionally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Contrasts
Functional Groups :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid group, enabling cross-coupling reactivity. In contrast, 2-Bromo-4-chlorobenzoic acid contains a carboxylic acid group, favoring electrophilic substitution or salt formation.
Synthetic Applications :
- Boronic acids (this compound and its analog) are pivotal in Suzuki-Miyaura reactions for C–C bond formation .
- The benzoic acid derivative is more suited for carboxylation or esterification reactions.
The benzoic acid analog shows higher solubility (0.687 mg/mL) but similar bioavailability limitations .
Research Findings and Limitations
Reactivity : Boronic acid analogs like this compound demonstrate superior catalytic efficiency in cross-coupling reactions (yield: 70–90%) compared to benzoic acid derivatives (yield: 50–60%) .
Thermal Stability : Halogenated boronic acids decompose at ~200°C, whereas benzoic acids exhibit higher thermal stability (>250°C) .
Limitations : Data on this compound’s exact synthetic routes and toxicity are extrapolated from analogs. Further experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
